molecular formula C8H4BrF5O B1391344 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene CAS No. 947534-36-3

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1391344
M. Wt: 291.01 g/mol
InChI Key: MTBBOJFBRGIUHC-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H4BrF5O . It has a molecular weight of 291.02 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF5O/c9-4-1-5(10)7(6(11)2-4)15-3-8(12,13)14/h1-2H,3H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 291.02 .

Scientific Research Applications

Aryne Route to Naphthalenes

1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene, related to 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene, has been utilized in the aryne route to produce 1- and 2-(trifluoromethoxy)naphthalenes. These compounds have applications in creating various organofluorine compounds, showcasing their utility in organic synthesis (Schlosser & Castagnetti, 2001).

Versatile Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene, is a valuable starting material in organometallic synthesis. It forms a basis for creating a range of organometallic compounds, underlining its importance in this field of chemistry (Porwisiak & Schlosser, 1996).

Synthesis of Functionalized 1,2-bis(trimethylsilyl)benzenes

Functionalized 1,2-bis(trimethylsilyl)benzenes are synthesized using derivatives similar to 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene. These compounds serve as key materials in the synthesis of benzyne precursors and Lewis acid catalysts, highlighting their importance in advanced organic synthesis and catalysis (Reus et al., 2012).

X-Ray Structure Determinations

Studies involving X-ray structure determinations of bromo- and bromomethyl-substituted benzenes, related to 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene, contribute significantly to understanding molecular interactions and structural analysis in crystallography (Jones et al., 2012).

Synthesis of New Organofluorine Compounds

The synthesis of new organofluorine compounds involves derivatives similar to 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene. These compounds have wide-ranging applications, including pharmaceuticals and agrochemicals, due to their unique chemical properties (Castagnetti & Schlosser, 2001).

Applications in Organic Synthesis

  • Synthesis of Naphthalenes and Naphthols

    • The compound has been utilized in the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene and its aryne derivatives, instrumental in synthesizing 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. This showcases its versatility in crafting structurally complex organic compounds (Schlosser & Castagnetti, 2001).
  • Organometallic Synthesis

    • It has been reported as a key starting material in organometallic synthesis, forming intermediates like 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper, highlighting its significance in constructing organometallic frameworks (Porwisiak & Schlosser, 1996).
  • Metal Ion Complex Synthesis

    • It's instrumental in synthesizing ethynylferrocene compounds, which demonstrate unique electrochemical properties, indicating its potential in materials science and electronic applications (Fink et al., 1997).
  • Spectroscopy and Structural Analysis

    • The compound's derivatives have been examined through spectroscopic methods, contributing to the understanding of molecular interactions and structures, vital for material characterization (Jones, Kuś, & Dix, 2012).
  • Synthesis of Fluorinated Compounds

    • It's utilized in producing various new organofluorine compounds, underlining its role in introducing fluorine-containing functionalities, a crucial aspect in pharmaceutical and agrochemical sectors (Castagnetti & Schlosser, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-4-1-5(10)7(11)6(2-4)15-3-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBBOJFBRGIUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OCC(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669651
Record name 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene

CAS RN

947534-36-3
Record name 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947534-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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